Cas no 1806255-87-7 (6-(Chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-methanol)
6-(Chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-methanol Chemical and Physical Properties
Names and Identifiers
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- 6-(Chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-methanol
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- Inchi: 1S/C8H6ClF3INO2/c9-2-4-1-6(16-8(10,11)12)5(3-15)7(13)14-4/h1,15H,2-3H2
- InChI Key: QDFKNQCYFVEHSX-UHFFFAOYSA-N
- SMILES: IC1=C(CO)C(=CC(CCl)=N1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 232
- XLogP3: 2.3
- Topological Polar Surface Area: 42.4
6-(Chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029089433-1g |
6-(Chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-methanol |
1806255-87-7 | 97% | 1g |
$1,490.00 | 2022-03-31 |
6-(Chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-methanol Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 6-(Chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-methanol
6-(Chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-methanol: A Comprehensive Overview
The compound 6-(Chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-methanol, identified by the CAS number 1806255-87-7, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloromethyl group, an iodo group, and a trifluoromethoxy group, along with a methanol moiety. The combination of these substituents imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and materials science. The presence of the trifluoromethoxy group, for instance, is known to enhance the stability and bioavailability of molecules, while the iodo group can serve as a versatile functional group for further chemical modifications. The chloromethyl substituent adds another layer of reactivity, enabling this compound to participate in various nucleophilic substitution reactions. These features make 6-(Chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-methanol a valuable building block in organic synthesis.
In terms of synthesis, this compound can be prepared through a multi-step process involving advanced organic chemistry techniques. One common approach involves the iodination of a pyridine derivative followed by the introduction of the trifluoromethoxy and chloromethyl groups. The methanol moiety is typically introduced via hydroxylation or direct substitution reactions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound, ensuring its suitability for downstream applications.
The chemical properties of 6-(Chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-methanol are heavily influenced by its substituents. The trifluoromethoxy group introduces electron-withdrawing effects, which can modulate the electronic properties of the pyridine ring. This modulation is crucial in determining the molecule's reactivity in different chemical environments. Additionally, the iodo group provides access to a wide range of radiopharmaceutical applications due to its radioactive isotopes, making this compound a potential candidate in nuclear medicine.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of this compound with unprecedented accuracy. These studies have revealed that the chloromethyl group acts as an electrophilic site, facilitating nucleophilic attacks from various reagents. Such insights have paved the way for innovative synthetic strategies, enabling the construction of complex molecular architectures based on this compound.
In terms of applications, 6-(Chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-methanol has shown promise in several fields. In pharmacology, it serves as a lead compound for designing novel drugs targeting specific biological pathways. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry and catalysis. Furthermore, its unique electronic properties render it suitable for use in optoelectronic materials and sensors.
The growing interest in sustainable chemistry has also led researchers to explore eco-friendly synthesis routes for this compound. By employing green chemistry principles, such as using renewable feedstocks and minimizing waste generation, scientists aim to produce this compound more efficiently while reducing environmental impact.
In conclusion, 6-(Chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-methanol stands out as a versatile and multifunctional molecule with vast potential across diverse scientific domains. Its intricate structure and unique chemical properties continue to inspire groundbreaking research, solidifying its position as an essential component in modern organic chemistry.
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